molecular formula C14H14N4O2 B15087190 N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide

N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide

Cat. No.: B15087190
M. Wt: 270.29 g/mol
InChI Key: IMRKQFAAYSZLJO-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C14H14N4O2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazine ring and a hydrazide functional group, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-hydroxypropiophenone and 2-pyrazinecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, and under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation. After the reaction is complete, the product is purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and pyrazine moiety may interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both a pyrazine ring and a hydrazide group provides a versatile platform for chemical modifications and potential biological activities. This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-2-12(10-3-5-11(19)6-4-10)17-18-14(20)13-9-15-7-8-16-13/h3-9,19H,2H2,1H3,(H,18,20)/b17-12+

InChI Key

IMRKQFAAYSZLJO-SFQUDFHCSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)O

Canonical SMILES

CCC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.